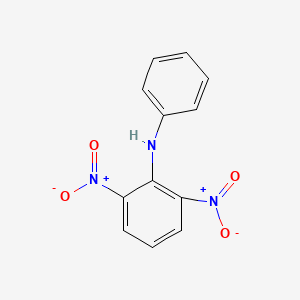

2,6-Dinitro-N-phenylaniline

Description

Properties

CAS No. |

13744-81-5 |

|---|---|

Molecular Formula |

C12H9N3O4 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

2,6-dinitro-N-phenylaniline |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)10-7-4-8-11(15(18)19)12(10)13-9-5-2-1-3-6-9/h1-8,13H |

InChI Key |

XWRXIHGVIBNXBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2,6-Dinitro-N-phenylaniline Analogs

Traditional synthetic routes to this compound analogs have been well-established, providing reliable and scalable methods for their production. These pathways primarily include nucleophilic aromatic substitution, amination of dinitrobenzene systems, and the derivatization of existing dinitroaniline cores.

Nucleophilic Aromatic Substitution (SNAr) Approaches from Halogenated Precursors

Nucleophilic Aromatic Substitution (SNAr) is a principal method for synthesizing dinitroaniline derivatives. masterorganicchemistry.com This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophile, such as an amine. masterorganicchemistry.com The presence of strong electron-withdrawing groups, like nitro groups (NO₂), ortho and para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound analogs, a common precursor is a 1-halo-2,6-dinitrobenzene. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The reactivity of the halogenated precursor is a critical factor, with the order of reactivity generally being F > Cl > Br > I. researchgate.net This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the reaction site. researchgate.net

A variety of aniline (B41778) derivatives can be used as nucleophiles, allowing for the synthesis of a wide range of N-substituted 2,6-dinitroaniline (B188716) analogs. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields and purity. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) is a well-established method for producing 2,4-dinitroaniline. wikipedia.orgwikipedia.org Similarly, reacting 2,6-dinitro-4-trifluoromethyl-chlorobenzene with amines is a common route to corresponding N-alkyl-2,6-dinitroaniline derivatives. google.com

Table 1: Examples of SNAr Reactions for Dinitroaniline Synthesis

| Halogenated Precursor | Nucleophile | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Ammonia | 2,4-Dinitroaniline | wikipedia.orgwikipedia.org |

| 1-Chloro-2,4-dinitrobenzene | Aniline | 2,4-Dinitro-N-phenylaniline | chegg.com |

| 2,6-Dinitro-4-trifluoromethyl-chlorobenzene | Dialkylamine | 2,6-Dinitro-4-trifluoromethyl-N,N-dialkylaniline | google.com |

| 2,4-Dinitrofluorobenzene | Peptides (N-terminus) | N-(2,4-dinitrophenyl)peptide | libretexts.org |

Amination Reactions in Dinitrobenzene Systems

Direct amination of dinitrobenzene systems provides an alternative route to dinitroaniline analogs. This approach avoids the need for pre-halogenated starting materials. Various aminating agents and reaction conditions have been explored to achieve selective amination.

One method involves the use of hydroxylamine (B1172632) or its O-alkyl derivatives in the presence of a base. google.com This process can lead to the direct introduction of an amino group onto the dinitrobenzene ring, often with a preference for the position ortho to a nitro group. google.com The use of a metallic catalyst, such as a copper catalyst, has been shown to significantly improve the yield of the desired nitroaniline derivative. google.com

Another approach is the selective reduction of one nitro group in a dinitrobenzene compound. For instance, m-dinitrobenzene can be selectively reduced to m-nitroaniline using iron powder as the reducing agent in a carbon dioxide/water-ethanol system under pressure. google.com This method boasts high conversion rates and selectivity. google.com

Derivatization Strategies from Related Dinitroaniline Core Structures

Existing dinitroaniline cores can be chemically modified to produce a variety of analogs. These derivatization strategies offer a versatile platform for introducing diverse functional groups.

One common strategy is the N-alkylation or N-arylation of a primary dinitroaniline. For example, 2,6-dinitroaniline can be reacted with various electrophiles to introduce substituents on the amino group.

Another approach involves further substitution on the aromatic ring of the dinitroaniline. However, the strong deactivating effect of the two nitro groups and the amino group makes electrophilic aromatic substitution challenging. Conversely, nucleophilic aromatic substitution on a dinitroaniline that also contains a suitable leaving group is a viable strategy.

Furthermore, the nitro groups themselves can be targets for chemical transformation. Selective reduction of one nitro group in a dinitroaniline can lead to the formation of nitro-phenylenediamines, which are valuable intermediates in their own right. tandfonline.com

Advanced Synthetic Techniques and Optimization Studies

In addition to established methods, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic strategies for dinitroaniline derivatives. These advanced techniques often involve the use of catalysis and address challenges such as stereoselectivity.

Catalytic Methods in Dinitroaniline Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of dinitroanilines is no exception. Catalytic methods offer advantages such as milder reaction conditions, higher yields, and improved selectivity.

Catalytic hydrogenation is a key technique for the selective reduction of dinitro compounds. For example, the catalytic reduction of 2,4-dinitroanilines using platinum on carbon in an acidic medium can selectively reduce one nitro group to yield 2-nitro-p-phenylenediamines. tandfonline.com The choice of catalyst and reaction conditions is critical to prevent over-reduction to the diamino compound. tandfonline.com

Transition metal catalysts are also employed in cross-coupling reactions to form C-N bonds, providing another avenue to N-arylated dinitroanilines. While not as common as SNAr, these methods can be advantageous for specific substrates where classical methods fail.

Stereoselective Synthesis Considerations for Analogous Chiral Compounds

The synthesis of chiral dinitroaniline analogs is an area of growing interest, particularly for applications in medicinal chemistry and materials science. Introducing chirality into these molecules requires stereoselective synthetic methods.

One approach is to use a chiral starting material, such as a chiral amine, in an SNAr reaction with a dinitrobenzene precursor. This is a straightforward way to introduce a chiral center. For instance, the synthesis of the drug tezacaftor (B612225) involves the reaction of a chiral glycidyl (B131873) ether derivative with a dinitroaniline precursor. nih.gov

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Asymmetric synthesis has become a powerful tool in drug discovery, enabling the production of single-enantiomer drugs. nih.gov For example, asymmetric Michael additions to nitro-olefins, catalyzed by chiral organocatalysts, can produce intermediates that can be converted to chiral nitro compounds. researchgate.net While direct asymmetric synthesis of this compound itself is not a primary focus, the principles of stereoselective synthesis are readily applicable to its chiral analogs. researchgate.netnoaa.govmdpi.comresearchgate.net

The development of stereoselective methods for the synthesis of chiral dinitroaniline derivatives is an active area of research, with the potential to unlock new applications for this class of compounds. nih.gov

Research-Scale Purification and Isolation Techniques

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Effective purification is therefore essential to isolate the desired compound.

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For a successful recrystallization, the compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

While specific experimental data for the recrystallization of this compound is not extensively detailed in publicly available literature, general procedures for closely related dinitroanilines can provide a strong basis for developing an effective protocol. For instance, 2,6-dinitroaniline is often recrystallized from 95% ethanol (B145695). orgsyn.org In this process, the crude product is dissolved in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated carbon (Norit) can be added to the hot solution to adsorb these impurities. The solution is then hot-filtered to remove the activated carbon and any insoluble impurities, and the filtrate is allowed to cool slowly. As the solution cools, the solubility of the dinitroaniline decreases, leading to the formation of crystals. The purified crystals are then collected by filtration.

A similar approach can be adapted for this compound. The selection of an appropriate solvent is crucial and may require some empirical testing. Common solvents for recrystallization of aromatic nitro compounds include alcohols (e.g., ethanol, methanol, isopropanol), acetic acid, and various hydrocarbon solvents. The key is to identify a solvent system that provides a significant difference in solubility over a practical temperature range.

Table 1: Potential Recrystallization Solvents for Dinitroanilines

| Solvent | Rationale for Use |

| Ethanol (95%) | Proven effective for the closely related 2,6-dinitroaniline. orgsyn.org |

| Methanol | Similar polarity to ethanol, may offer different solubility characteristics. |

| Isopropanol | Another common alcohol solvent for recrystallization. |

| Glacial Acetic Acid | Can be an effective solvent for many organic compounds, particularly those with polar functional groups. |

| Toluene | A non-polar aromatic solvent that can be effective for less polar compounds. |

To execute the recrystallization, the crude this compound would be dissolved in a minimal volume of the selected solvent at its boiling point. The hot solution would then be filtered, if necessary, and allowed to cool gradually to room temperature, followed by further cooling in an ice bath to maximize crystal yield. The resulting crystals would be collected by suction filtration and washed with a small amount of cold solvent to remove any residual impurities. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful for separating complex mixtures and for purifying compounds that are difficult to recrystallize.

For the purification of this compound, a common approach would involve using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase (eluent). The polarity of the eluent is typically adjusted to achieve optimal separation.

Furthermore, analytical HPLC methods for compounds such as 2,6-Dinitro-N-(4-nitrophenyl)aniline utilize a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid. This suggests that for preparative reverse-phase chromatography of this compound, a similar solvent system could be employed.

Table 2: General Parameters for Column Chromatography of Dinitroanilines

| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |

| Stationary Phase | Silica Gel | C18-functionalized Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (B1210297) gradient | Acetonitrile/Water gradient |

| Elution Principle | Increasing eluent polarity elutes more polar compounds. | Decreasing eluent polarity elutes more non-polar compounds. |

To perform column chromatography, the crude this compound would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This "dry-loading" method is often preferred for better separation. The silica gel with the adsorbed sample is then carefully added to the top of a prepared column packed with silica gel in the initial, low-polarity eluent. The eluent is then passed through the column, and fractions are collected. The composition of the fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Both GC-MS and LC-MS are powerful hyphenated techniques used for the separation, identification, and quantification of aniline (B41778) derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For dinitroaniline compounds, GC coupled with electron impact (EI) ionization is a common approach. In the PIEI (positive ion electron impact) mode, dinitroaniline herbicides produce molecular ions, though often in low abundance. researchgate.net A common fragmentation pathway involves the loss of an ethyl group ([M-C2H5]+) or a hydroxyl radical ([M-OH]+). researchgate.net

A more sensitive approach for nitroaromatic compounds is the use of electron capture negative ion (ECNI) mass spectrometry. researchgate.net This method provides high sensitivity and often results in intense molecular anion peaks, which are valuable for identification. researchgate.net The fragmentation of dinitroanilines under ECNI conditions can be complex, often involving interactions with the ortho-nitro groups. researchgate.net A common fragmentation observed in the negative ion mode is the loss of a nitro group (NO). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing compounds that are less volatile or thermally labile. For aniline compounds, reverse-phase HPLC is frequently employed for separation. researchgate.netpsu.edu When coupling LC with MS, it is crucial to use a mobile phase that is compatible with the ionization source. For instance, volatile buffers like those made with formic acid are preferred over non-volatile ones like phosphoric acid. researchgate.net LC combined with tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, using techniques like Multiple Reaction Monitoring (MRM) to screen for specific parent-to-daughter ion transitions. psu.edu While LC-MS/MS is highly effective for many aniline derivatives, the ionization efficiency can be lower for certain isomers, such as ortho-chloroanilines, compared to their meta- and para-substituted counterparts. miamioh.edu

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Typical Analytes | Volatile and thermally stable dinitroanilines and related herbicides. | A wide range of aniline derivatives, including less volatile compounds. psu.edu |

| Ionization Modes | Electron Impact (EI), Negative Ion Chemical Ionization (NICI). researchgate.net | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Common Fragments (Positive Ion) | [M-OH]+, [M-C2H5]+. researchgate.net | Protonated molecule [M+H]+ is typically the base peak. researchgate.net |

| Common Fragments (Negative Ion) | Molecular anion [M]-• is often the base peak; loss of NO is common ([M-30]-). researchgate.net | Deprotonated molecule [M-H]-. |

| Advantages | High resolution for complex mixtures; extensive libraries for EI spectra. | No derivatization needed for non-volatile compounds; soft ionization preserves molecular ion. miamioh.edu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is commonly interfaced with liquid chromatography. It is particularly effective for polar molecules like aromatic amines, typically generating protonated molecules [M+H]⁺ in positive ion mode with minimal fragmentation. ecut.edu.cn This makes it a reliable tool for determining the molecular weight of the parent compound. ecut.edu.cn

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated parent ion to induce fragmentation and elicit structural information. The fragmentation patterns of aromatic amines are highly dependent on their structure. For aniline itself, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 94) results in fragments from the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). ecut.edu.cn

In nitro-substituted anilines, the presence of ortho groups significantly influences the fragmentation pathways. This "ortho effect" can lead to characteristic neutral losses, such as the elimination of a water molecule, which may involve a hydrogen atom from the amino group and an oxygen from the adjacent nitro group. ecut.edu.cn For 2,6-Dinitro-N-phenylaniline, with two ortho nitro groups relative to the amine linker, complex fragmentation patterns involving interactions with both nitro groups are anticipated.

| Ion | Predicted m/z | Description of Loss | Fragmentation Pathway Principle |

|---|---|---|---|

| [M+H]+ | 260.06 | Protonated molecular ion | Base peak in ESI positive mode. |

| [M+H - H₂O]+ | 242.05 | Loss of water | Ortho effect involving -NH and adjacent -NO₂ group. ecut.edu.cn |

| [M+H - NO]+ | 230.06 | Loss of nitric oxide radical | Common fragmentation for nitroaromatics. researchgate.net |

| [M+H - NO₂]+ | 214.06 | Loss of nitrogen dioxide radical | Cleavage of the C-N bond of a nitro group. |

| [C₆H₅NH₂]+• | 93.06 | Aniline fragment | Cleavage of the N-phenyl bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for analyzing compounds with chromophores and conjugated systems. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. ossila.comwikipedia.org

The this compound molecule contains several key chromophoric and auxochromic groups. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. ossila.comwikipedia.org

Chromophores: The primary chromophores are the two aromatic rings (the phenyl and dinitrophenyl moieties).

Auxochromes: The nitro groups (-NO₂) and the secondary amine group (-NH-) act as powerful auxochromes.

The structure of this compound features a highly conjugated system extending across both aromatic rings through the amine bridge. This extensive conjugation, combined with the electron-withdrawing nitro groups and the electron-donating amine, leads to a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax). Dinitroaniline herbicides, for example, exhibit characteristic absorption bands in the regions of 240-285 nm and 375-385 nm. psu.edu The absorption in the longer wavelength region is responsible for the characteristic yellow or orange color of many dinitroaniline compounds.

The electronic transitions responsible for this absorption are primarily:

π → π* transitions: Occurring within the conjugated π-systems of the aromatic rings. These are typically high-intensity absorptions.

n → π* transitions: Involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amine or the oxygens of the nitro groups) to an anti-bonding π* orbital. ossila.com These transitions are generally of lower intensity compared to π → π* transitions.

The specific λmax values for this compound are influenced by the solvent polarity, as solvents can stabilize the ground or excited states differently, thereby altering the energy gap for electronic transitions.

| Component | Function | Associated Electronic Transitions | Expected Absorption Region |

|---|---|---|---|

| Aromatic Rings (Phenyl, Dinitrophenyl) | Chromophore | π → π | UV region (~200-280 nm) |

| Nitro Groups (-NO₂) | Auxochrome / Chromophore | n → π | UV/Visible region |

| Amine Group (-NH-) | Auxochrome | n → π | Modifies π → π transitions of the rings |

| Entire Conjugated System | Chromophore | π → π* and n → π* | Shifted to longer wavelengths (Visible region, ~350-450 nm). psu.edu |

Theoretical and Computational Investigations of 2,6 Dinitro N Phenylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting a wide range of molecular properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

HOMO-LUMO Analysis and Insights into Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. mdpi.com

For 2,6-Dinitro-N-phenylaniline, the presence of electron-withdrawing nitro groups and an electron-donating amine group suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. Analysis of the spatial distribution of the HOMO and LUMO would reveal the nature of this charge transfer. Typically, in such donor-acceptor systems, the HOMO is localized on the electron-donating part (the phenylamine moiety), while the LUMO is localized on the electron-accepting part (the dinitrophenyl ring). This separation of frontier orbitals is a hallmark of ICT. researchgate.netnih.gov While this is the expected behavior, specific HOMO-LUMO energy values and orbital plots for this compound have not been reported in the available literature.

Table 1: Illustrative HOMO-LUMO Data for a Related Nitroaniline Compound This table is for illustrative purposes only, based on general findings for similar molecules, as specific data for this compound is not available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the nitro groups, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl rings and the amine group would likely exhibit positive potential, indicating them as sites for nucleophilic interaction. mdpi.comresearchgate.net The absence of published research on this specific molecule means that a visual MEP map and its detailed analysis are not available.

Conformational Analysis and Potential Energy Surface (PES) Studies

The presence of rotatable single bonds in this compound, specifically the C-N bonds connecting the phenyl rings to the amine nitrogen, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more dihedral angles.

A detailed PES study for this compound would reveal the preferred orientation of the phenyl rings relative to each other and the plane of the amine group. Steric hindrance between the ortho-nitro groups and the second phenyl ring would likely play a significant role in determining the lowest energy conformation. Such studies are crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules. Unfortunately, specific conformational analysis and PES data for this compound are absent from the scientific literature.

Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for the N-H stretch, the symmetric and asymmetric stretches of the NO2 groups, and the various C-H and C-C stretching and bending modes of the aromatic rings. However, no such computational or experimental vibrational analysis dedicated to this compound was found in the searched literature.

Analysis of Intermolecular Interactions and Aggregation Behavior

In the solid state, the properties of a material are governed by how individual molecules pack together, which is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Computational studies can be employed to analyze these interactions and predict the crystal structure and aggregation behavior of a molecule.

Given the structure of this compound, with its potential for hydrogen bonding via the N-H group and π-π stacking between the aromatic rings, a computational analysis of its intermolecular interactions would be highly informative. Such studies often utilize methods that can accurately describe non-covalent interactions. The lack of crystallographic or computational studies on the solid-state packing of this compound means that its aggregation behavior remains theoretically uncharacterized.

Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonding plays a critical role in the supramolecular assembly of nitroaniline derivatives. In the case of this compound, the presence of an amine group (-NH) as a hydrogen bond donor and two nitro groups (-NO2) as potential acceptors allows for the formation of specific intramolecular and intermolecular hydrogen bonds.

For instance, in the related compound 2,4-Dinitro-N-(2-phenylethyl)aniline, an intramolecular N-H···O hydrogen bond is formed between the amine and the adjacent nitro group. nih.gov This interaction contributes to the planarity of the molecule. Furthermore, intermolecular N-H···O hydrogen bonds can link molecules into dimers, creating a three-center hydrogen bond where each amine hydrogen atom interacts with two nitro oxygen atoms. nih.gov

The nature and dimensionality of the hydrogen-bonding network are highly dependent on the number and position of donor and acceptor groups. A reduction in the number of amine groups from two to one in a molecule can lead to a decrease in the dimensionality of the hydrogen-bonding network from chains to dimers. nih.gov In some crystal structures of related compounds, C-H···O interactions also contribute to the stability of the supramolecular architecture. unison.mx

A study of 5-methoxy-2-nitroaniline (B42563) revealed that molecules are connected through two-center N-H···O hydrogen bonds, rather than the three-center interactions observed in other nitroanilines. unison.mx This highlights the subtle influence of substituent groups on the preferred hydrogen bonding motifs. The table below, adapted from a study on a related dinitroaniline derivative, illustrates typical hydrogen-bond geometries. nih.gov

Table 1: Representative Hydrogen-Bond Geometry in a Dinitroaniline Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O (intramolecular) | 0.86 | 2.25 | 2.64 | 105 |

| N—H···O (intermolecular) | 0.86 | 2.58 | 3.32 | 144 |

Data is illustrative and based on a related dinitroaniline structure to represent typical bond lengths and angles.

Pi-Pi Stacking and Other Aromatic Interactions

Pi-pi stacking interactions are non-covalent interactions that are crucial in the packing of aromatic molecules in crystals and play a significant role in the stability of their supramolecular structures. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. In this compound, the presence of two aromatic rings, one of which is electron-deficient due to the nitro groups, suggests the potential for significant pi-pi stacking.

The conformation of the molecule can greatly influence the nature of these interactions. For example, in some N-(2-phenylethyl)nitroaniline derivatives, an anti conformation about the ethyl C-C bond leads to the phenyl and aniline (B41778) rings being essentially parallel, facilitating face-to-face pi-pi stacking. nih.gov In contrast, a gauche conformation can result in nearly perpendicular rings, leading to different packing arrangements, such as herringbone patterns with more limited face-to-face interactions. nih.gov The interplanar distances in such stacked arrangements are typically in the range of 3.2 to 3.7 Å. nih.govnih.gov

The electronic nature of the interacting rings is also a key factor. Interactions between electron-rich and electron-deficient aromatic rings can be particularly strong. The dinitrophenyl ring in this compound is electron-deficient, which could favor stacking interactions with the more electron-rich phenyl ring of an adjacent molecule. Theoretical studies on other systems have shown that substituent-induced changes in the electrostatic potential of the aromatic ring significantly affect stacking stability. nih.gov

The introduction of bulky substituents can also be used to control or suppress pi-pi stacking, which can be a strategy to modify the solid-state properties of aromatic compounds. rsc.org

Molecular Dynamics (MD) Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and thermodynamic properties of chemical systems in various environments, such as in solution or in the solid state. nih.govresearchgate.net

For a molecule like this compound, MD simulations could be employed to:

Investigate the conformational flexibility of the molecule, including the rotation around the N-C bonds and the relative orientation of the two phenyl rings.

Study the dynamics of hydrogen bond formation and breaking, both intramolecularly and intermolecularly, in a condensed phase.

Simulate the self-assembly process and the stability of supramolecular structures driven by hydrogen bonding and pi-pi stacking.

Predict thermodynamic properties such as the free energy of binding to a target receptor, which is crucial in drug design. nih.gov

While specific MD simulation studies on this compound are not widely published, the methodology has been extensively applied to a vast range of chemical and biological systems. For example, MD simulations have been used to study the behavior of polymer blends, the binding of drugs to DNA, and the stability of protein-ligand complexes. nih.govresearchgate.netmdpi.com The insights gained from these studies provide a framework for how MD simulations could elucidate the behavior of this compound. The process typically involves the development of a force field that accurately describes the intramolecular and intermolecular forces of the molecule of interest. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study could identify key structural requirements for a particular biological activity. For instance, QSAR models for other classes of compounds have shown the importance of descriptors such as dipole moment, partition coefficient (logP), and the charges on specific atoms. scielo.br The results of such a study could be presented in the form of an equation, as shown in the illustrative example below for a generic set of inhibitors.

Table 2: Example of a QSAR Model Equation

| Model Equation | Statistical Parameters |

| Log(1/IC50) = 0.85(logP) - 0.05(Dipole) + 2.14*(LUMO) + 3.45 | n = 30, R² = 0.88, Q² = 0.75 |

This is a fictional equation for illustrative purposes. n = number of compounds, R² = coefficient of determination, Q² = cross-validated R².

Such models provide valuable insights into the mechanism of action and can significantly accelerate the drug discovery process. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 2,6 Dinitro N Phenylaniline

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Dinitroanilines

The electron-deficient aromatic ring of 2,6-Dinitro-N-phenylaniline is susceptible to nucleophilic attack, proceeding through a bimolecular process. This reaction is a cornerstone of its chemistry, allowing for the introduction of various functional groups.

Kinetic studies are crucial in elucidating the mechanism of SNAr reactions involving dinitroanilines. The reactions of N-(2,6-dinitrophenyl)glycine with aliphatic amines have been investigated, revealing a multi-step process. The rate of these reactions is influenced by the concentration of the amine, indicating its involvement in the rate-determining step. For instance, the reaction with glycylglycine (B550881) is first order in the dinitroaniline derivative and shows a complex dependence on the amine concentration, suggesting a change in the rate-determining step with varying reactant concentrations.

Catalysis plays a significant role in the SNAr reactions of dinitroanilines. General-base catalysis is a common feature, where a base other than the nucleophile itself facilitates the removal of a proton in a post-rate-determining step. In the reaction of N-(2,6-dinitrophenyl)glycine with aliphatic amines, the kinetic data are consistent with a mechanism involving general-base catalysis by the amine. This implies that a second molecule of the amine assists in the deprotonation of the intermediate complex.

Specific-base catalysis, where the lyate ion of the solvent (e.g., hydroxide (B78521) ion in water) is the catalytic species, can also be observed. The rates of SNAr reactions of dinitro-activated substrates are often pH-dependent, indicating the involvement of hydroxide ions in the catalytic process, particularly in aqueous or mixed aqueous-organic solvent systems.

The formation of these zwitterionic intermediates can be followed by a proton transfer to a base, leading to an anionic intermediate, often referred to as a Meisenheimer-type complex. The decomposition of this anionic intermediate to products can be the rate-limiting step of the reaction. The existence of these intermediates is supported by kinetic evidence and spectroscopic studies on related systems. The stability of the zwitterionic intermediate is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring.

Redox Chemistry of Nitro Groups within the Aniline (B41778) Framework

The nitro groups of this compound are electrochemically active and can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Information regarding the specific oxidation pathways of this compound is limited in the provided search results. Generally, the oxidation of nitroaromatic compounds is challenging and can lead to a variety of products depending on the oxidizing agent and reaction conditions. The phenylamino (B1219803) group might be susceptible to oxidation, potentially leading to the formation of phenazine-like structures or other coupled products under strong oxidizing conditions. However, without specific studies on this compound, this remains speculative.

The reduction of the nitro groups in this compound is a more common and well-studied transformation. This process can be carried out using various reducing agents and can proceed in a stepwise manner. The selective reduction of one nitro group would lead to the formation of 2-amino-6-nitro-N-phenylaniline or 2,6-diamino-N-phenylaniline if both are reduced.

Commonly used methods for the reduction of nitroaromatics include catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas), or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The specific conditions can be tuned to achieve selective reduction of one or both nitro groups. The resulting amino derivatives are important building blocks for the synthesis of various heterocyclic compounds and other complex organic molecules.

Influence of Substituents on Reaction Selectivity and Reactivity Profiles

The reactivity of the this compound system is profoundly influenced by the nature and position of substituents on either of its aromatic rings. These substituents can alter the electron density distribution and introduce steric hindrance, thereby affecting the rate and selectivity of its reactions.

The dinitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups. This makes the carbon atoms of this ring susceptible to attack by nucleophiles. Conversely, the N-phenyl ring, influenced by the electron-donating character of the secondary amine, is more disposed to electrophilic attack.

Kinetic studies on analogous systems, such as the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, provide valuable insights into these substituent effects. In these reactions, the formation of a zwitterionic intermediate is a key step, and its stability and subsequent reaction are sensitive to electronic and steric factors.

Electronic Effects:

Substituents on the N-phenyl ring of the attacking aniline have a significant impact on the rate of nucleophilic attack. Electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity, accelerating the initial attack. Conversely, electron-withdrawing groups (EWGs) decrease the aniline's nucleophilicity, slowing down the reaction. A Hammett plot for the nucleophilic attack of various anilines on a trinitrophenyl ether shows a strong dependence on the substituent's electronic nature, indicating substantial positive charge development on the nitrogen atom in the transition state. unilag.edu.ng

| Substituent on Aniline | Relative Rate of Nucleophilic Attack | Electronic Effect |

| 4-Methoxy | Increased | Electron-donating |

| 4-Methyl | Increased | Electron-donating |

| Hydrogen | Reference | - |

| 4-Chloro | Decreased | Electron-withdrawing |

| 4-Nitro | Significantly Decreased | Strongly electron-withdrawing |

Steric Effects:

Substituents at the ortho-position (2-position) of the aniline nucleophile can introduce significant steric hindrance, which can retard the rate of reaction. This steric effect can be more pronounced than the electronic effect of the substituent. For instance, alkyl groups at the 2-position of the aniline can lead to a considerable reduction in reactivity. unilag.edu.ng In the case of 2,6-dimethylaniline (B139824) reacting with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, the base-catalyzed pathway is significantly hindered, and the reaction proceeds primarily through the uncatalyzed pathway. unilag.edu.ng

The reduction in reactivity is attributed to increased steric hindrance in both the formation of the intermediate and in the subsequent proton transfer step in base-catalyzed reactions. rsc.org

| Substituent on Aniline | Steric Hindrance | Impact on Reactivity |

| None | Minimal | Reference |

| 2-Methyl | Moderate | Decreased rate |

| 2,6-Dimethyl | Significant | Drastically decreased rate |

Electrophilic and Radical Reaction Potentials in Organic Transformations

Electrophilic Reactions:

The electron density of the two aromatic rings in this compound is vastly different. The dinitrophenyl ring is highly electron-deficient due to the two powerful electron-withdrawing nitro groups. These groups deactivate this ring towards electrophilic aromatic substitution. Any electrophilic attack would be extremely sluggish and would require harsh reaction conditions.

In contrast, the N-phenyl ring is activated by the lone pair of electrons on the secondary amine nitrogen, which can be donated into the ring through resonance. This increases the electron density at the ortho and para positions, making this ring more susceptible to electrophilic attack. chemistrysteps.com Therefore, electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur selectively on the N-phenyl ring, primarily at the para position due to less steric hindrance compared to the ortho positions. However, it is important to note that under strongly acidic conditions, the amine nitrogen can be protonated, which would convert the amino group into a deactivating, meta-directing ammonium (B1175870) group.

Radical Reactions:

The presence of nitro groups suggests that this compound has the potential to participate in radical reactions. Nitroaromatic compounds are known to form radical anions under reducing conditions. For example, the anion radical of 2,6-dinitrotoluene (B127279) has been shown to be highly reactive. nih.gov It is plausible that this compound could also form a radical anion, [C6H5NH-C6H3(NO2)2]•−, through the addition of an electron. The stability and subsequent reactions of such a radical anion would be influenced by the delocalization of the unpaired electron over the dinitrophenyl ring.

The formation of such radical anions can be a key step in certain transformations. While specific studies on the radical reactions of this compound are not widely reported, the general reactivity of nitroaromatics in radical-mediated processes suggests potential for functionalization through these pathways. worktribe.com For instance, the nitro groups themselves could potentially be transformed or displaced under specific radical conditions.

Biological Activity and Molecular Interaction Mechanisms

Mechanisms of Interaction with Specific Molecular Targets

General research into the dinitroaniline class of compounds indicates that their primary mode of action involves the disruption of microtubule dynamics. google.commdpi.comresearchgate.net These herbicides are known to bind to tubulin, the protein subunit of microtubules, preventing their polymerization. google.commdpi.comresearchgate.net This action is particularly effective in plant and protist cells, while animal and fungal tubulins are generally not affected. mdpi.comresearchgate.net

Tubulin and Microtubule Assembly Inhibition Mechanisms in Cellular Models

No studies specifically detailing the interaction of 2,6-Dinitro-N-phenylaniline with tubulin or its effect on microtubule assembly in cellular models were identified. Research on other dinitroanilines, such as trifluralin (B1683247) and oryzalin (B97938), shows they bind to α-tubulin, leading to the disruption of microtubule formation and, consequently, inhibiting cell division and elongation. researchgate.netnih.govmdpi.comnih.gov The binding site for these compounds on tubulin has been a subject of investigation, with studies suggesting it is distinct from that of other microtubule-disrupting agents like colchicine. researchgate.netiaea.org

Enzyme Inhibition or Activation Pathways (e.g., Enoyl-ACP Reductases)

There is no available information on the specific enzyme inhibition or activation pathways for this compound, including its effect on enoyl-ACP reductases. Enoyl-ACP reductases are key enzymes in bacterial fatty acid synthesis and are the target of some antimicrobial agents. While some herbicides have been shown to have secondary effects on other cellular processes, no such data exists specifically for this compound.

Binding Interactions with Biomolecules and Macromolecular Assemblies

Specific data on the binding interactions of this compound with biomolecules and macromolecular assemblies is not available. For the broader dinitroaniline class, the primary documented interaction is with tubulin. google.commdpi.comresearchgate.net

Effects on Cellular Processes in Research Models

Due to the absence of specific studies on this compound, its direct effects on cellular processes in research models remain uncharacterized. The general effects of dinitroaniline herbicides stem from their primary action on microtubules. researchgate.netmdpi.com

Modulation of Cell Signaling Pathways

No research was found that investigates the modulation of cell signaling pathways by this compound.

Impact on Gene Expression and Cellular Metabolism

There are no available studies on the impact of this compound on gene expression or cellular metabolism. For other dinitroanilines like trifluralin, some research points to metabolic resistance in certain plants, which can involve genes encoding for enzymes like cytochrome P450. However, these findings are not specific to this compound.

Elucidation of Oxidative Stress Response Mechanisms

Research on compounds structurally related to this compound suggests that a primary mechanism of its biological activity could be the induction of oxidative stress. This is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage.

Studies on m-dinitrobenzene, a related nitroaromatic compound, have shown that its neurotoxicity is associated with early metabolic stimulation and a disruption of the cellular redox balance, likely through the generation of free radicals. nih.gov In investigations using rat brain astrocyte cultures, exposure to m-dinitrobenzene led to a significant decrease in the concentration of reduced glutathione (B108866) (GSH), a key intracellular antioxidant, to approximately half of the control values within a two-hour period. nih.gov This indicates a rapid depletion of the cell's primary defense against oxidative damage. Furthermore, these studies observed an eightfold increase in the rate of nitroblue tetrazolium reduction, a process indicative of free radical activity. nih.gov

Similarly, research on dimethylaniline derivatives, which share the aniline (B41778) substructure, has pointed to the generation of ROS as a key factor in their genotoxicity. nih.gov The metabolic activation of these compounds can lead to the formation of reactive intermediates such as aminophenols and quinone imines. nih.gov These metabolites can then undergo redox cycling, a process where they are repeatedly oxidized and reduced, generating a continuous stream of ROS that can lead to cellular damage. nih.govnih.gov This persistent production of ROS has been observed for at least 24 hours after initial exposure in cellular models. nih.gov

The table below summarizes key findings related to oxidative stress induced by compounds analogous to this compound.

| Compound Studied | Model System | Key Findings Related to Oxidative Stress | Reference |

| m-Dinitrobenzene | Rat Brain Astrocyte Cultures | Decreased reduced glutathione (GSH) levels by ~50%; Eightfold increase in nitroblue tetrazolium reduction. | nih.gov |

| 3,5-Dimethylaniline Metabolites | Cultured Mammalian Cells | Generation of reactive oxygen species (ROS) through redox cycling of aminophenol/quinone imine structures. | nih.govnih.gov |

| 2,6-Dimethylaniline (B139824) Metabolites | Cultured Mammalian Cells | Intracellular production of ROS observed for at least 24 hours post-exposure. | nih.gov |

Computational Approaches to Molecular Docking and Ligand Binding Studies

Prediction of Binding Affinities and Energetics

Computational studies on dinitroaniline derivatives have been employed to predict their binding affinities to tubulin. nih.gov These studies utilize scoring functions that calculate the binding energy based on factors like electrostatic interactions, van der Waals forces, and the hydrophobic effect. nih.govnih.gov The predicted binding affinities from these computational models often show good correlation with experimental data. nih.gov For instance, computational protocols have been developed that yield high correlation coefficients (r=0.92) between predicted binding free energies and experimental binding affinities for a diverse set of protein-ligand complexes. nih.gov Such methodologies could be applied to this compound to predict its potential to bind to various protein targets. The stability and affinity of dinitroaniline derivatives for their binding sites have been shown to be significant, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the micromolar and even nanomolar range against protozoan tubulin. nih.gov

Elucidation of Active Site Interactions and Molecular Recognition

Molecular docking simulations have been instrumental in elucidating the specific interactions between dinitroaniline herbicides and their binding sites on tubulin. researchgate.netnih.govnih.gov These studies have identified common binding sites for compounds like oryzalin and trifluralin on the α-tubulin subunit. nih.govnih.gov

Key molecular recognition features have been identified through these computational models. The binding sites are often located at the interface between tubulin subunits and are characterized by the presence of specific amino acid residues. researchgate.net For example, diamine amino acid residues, such as lysine (B10760008) or arginine, are frequently found in these binding pockets and are thought to interact with the nitro groups of the dinitroaniline compounds. researchgate.net Molecular dynamics simulations have further revealed that substituents on the dinitroaniline ring system, such as dipropylamine (B117675) groups, can interact with hydrophobic pockets within the binding site, while other functional groups may form hydrogen bonds with water molecules at the entrance of the binding site. nih.gov

The table below details the predicted interactions of dinitroaniline derivatives with their target protein, tubulin, based on computational studies.

| Dinitroaniline Derivative | Target Protein | Predicted Binding Site | Key Interacting Residues/Features | Reference |

| Oryzalin, Trifluralin | Apicomplexan and Kinetoplastid α-tubulin | Common binding site on α-tubulin | Diamine amino acid residues (lysine or arginine) interacting with nitro groups. | researchgate.netnih.gov |

| Oryzalin | Toxoplasma gondii α-tubulin | Pironetin (PIR) binding site | Dipropylamine substituent interacts with a hydrophobic pocket; sulfonamide group forms hydrogen bonds with water. | nih.gov |

Environmental Fate and Degradation Mechanisms in Research Contexts

Degradation Pathways and Metabolite Identification Studies

The breakdown of dinitroanilines in the environment is a complex process that can proceed through several pathways, leading to a variety of intermediate and final products.

Microbial degradation is a primary route for the breakdown of dinitroaniline herbicides in the environment. frontiersin.orgnih.gov This process is often slow, contributing to the persistence of these compounds in soil. frontiersin.orgnih.gov The primary mechanism of biodegradation involves the reduction of the two nitro groups on the aniline (B41778) ring. This reduction is a key step in the detoxification of these compounds and can be carried out by a variety of soil microorganisms under both aerobic and anaerobic conditions.

Another significant biodegradable pathway for some dinitroanilines is the dealkylation of the N-alkyl groups. acs.org For certain related compounds, such as the herbicide pendimethalin, specific bacterial strains like Bacillus lehensis and Pseudomonas resinovorans have been identified as capable of degradation. researchgate.net In some instances, the degradation occurs through cometabolism, where the microorganism does not utilize the dinitroaniline as a primary source of carbon or energy but breaks it down in the presence of another growth-sustaining substrate. nih.gov

Table 1: Overview of Microbial Degradation of Dinitroanilines

| Degradation Aspect | Description | Key Findings |

| Primary Mechanism | Reduction of nitro groups | A fundamental step in the detoxification process. |

| Secondary Mechanism | Dealkylation of N-alkyl groups | Contributes to the breakdown of the molecule. acs.org |

| Degrading Microorganisms | Bacteria such as Bacillus and Pseudomonas species | Capable of degrading related dinitroanilines. researchgate.net |

| Metabolic Process | Often occurs via cometabolism | The compound is not the primary food source for the microbe. nih.gov |

| Environmental Persistence | Generally long | Slow degradation rates contribute to their presence in soil. frontiersin.orgnih.gov |

Dinitroaniline herbicides are known to be susceptible to degradation by sunlight, a process known as photolysis. frontiersin.orgnih.govnih.gov This is a significant degradation pathway, particularly for compounds present on the soil surface. To mitigate this, many dinitroaniline herbicides are incorporated into the soil upon application. frontiersin.orgnih.govucanr.edu

Under simulated environmental conditions, the photochemical degradation of some dinitroanilines has been shown to proceed through the formation of benzimidazole (B57391) derivatives. researchgate.net This transformation indicates a significant alteration of the original chemical structure, leading to compounds with different environmental behaviors and potential toxicities.

Hydrolysis, the reaction with water, can also contribute to the transformation of dinitroanilines. Studies on this class of herbicides have shown that under basic conditions, such as in the presence of sodium hydroxide (B78521), they can be hydrolyzed to form 2,4-dinitroaniline. researchgate.net The susceptibility to hydrolysis under various pH conditions is an important factor in determining the persistence of these compounds in aqueous environments.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

For the remediation of water and soil contaminated with persistent organic pollutants like dinitroanilines, Advanced Oxidation Processes (AOPs) are a promising area of research. These technologies are designed to rapidly degrade these compounds into less harmful substances.

AOPs generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), which are powerful oxidizing agents capable of breaking down a wide range of organic molecules. membranechemicals.comwikipedia.org The hydroxyl radical attacks the organic pollutant, initiating a series of reactions that can lead to its complete mineralization to carbon dioxide, water, and inorganic ions. Research on other aniline derivatives has shown that the initial attack by hydroxyl radicals often occurs at the amine group. nih.gov

A key area of research in the application of AOPs is the identification of the transformation byproducts. For nitroaromatic compounds, a common degradation pathway involves the reduction of the nitro groups to amino groups. For instance, the degradation of the related compound 2,4,6-trinitrotoluene (B92697) (TNT) results in the formation of aminodinitrotoluenes and diaminonitrotoluenes. nih.gov Similarly, the degradation of 2,4-dinitroanisole (B92663) can produce diaminoanisole. nih.gov It is therefore anticipated that the degradation of 2,6-Dinitro-N-phenylaniline would also yield products resulting from the reduction of its nitro functional groups.

Table 2: Transformation Products of Related Nitroaromatic Compounds

| Original Compound | Transformation Product(s) | Degradation Process |

| 2,4,6-Trinitrotoluene (TNT) | Aminodinitrotoluenes, Diaminonitrotoluenes | Biodegradation nih.gov |

| 2,4-Dinitroanisole | Diaminoanisole | Biodegradation nih.gov |

Persistence and Environmental Transport Mechanisms in Soil and Water Systems

An exhaustive search for research findings on the persistence and transport of this compound in soil and aquatic environments did not yield specific experimental data. Typically, assessing the environmental fate of a chemical involves evaluating several key processes:

Soil Sorption: The tendency of a chemical to bind to soil particles is a critical factor in its mobility. This is often quantified by the soil sorption coefficient (Koc). No specific Koc values for this compound were found in the reviewed literature.

Hydrolysis: The breakdown of a chemical due to reaction with water is another important degradation pathway. The rate of this process is expressed as a half-life. Data on the hydrolysis rate of this compound under various pH conditions is not currently available.

Photolysis: Sunlight can induce the degradation of chemical compounds. The rate of photolysis in water and on soil surfaces is a key parameter for understanding environmental persistence. Specific studies on the photolytic degradation of this compound could not be located.

Biodegradation: The breakdown of a compound by microorganisms in soil and water is a major route of environmental dissipation. Research detailing the microbial degradation pathways and rates for this compound is absent from the public record.

The lack of empirical data for these fundamental processes makes it impossible to construct reliable models of the environmental transport and persistence of this compound. While general characteristics of the dinitroaniline class, such as low water solubility and potential for sorption to soil organic matter, might be inferred, such generalizations are not a substitute for specific experimental evidence.

Without dedicated studies, any discussion of the environmental behavior of this compound would be speculative and not meet the standards of a scientifically rigorous assessment. Further research is clearly needed to determine the environmental risks, if any, associated with this specific chemical compound.

Advancements in Chemical Research and Materials Science: The Multifaceted Role of this compound

The chemical compound this compound is emerging as a significant molecule in advanced chemical research and materials science. Its unique structural characteristics, featuring a phenylamine core substituted with two nitro groups at the 2 and 6 positions of the aniline ring, provide a versatile platform for the synthesis of complex molecules and the development of materials with specialized functionalities. Researchers are actively exploring its potential across various disciplines, from the creation of novel colorants to its application in agrochemicals and energetic materials.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic pathways for 2,6-Dinitro-N-phenylaniline is a significant trend in contemporary organic chemistry. Key areas of investigation include:

Catalytic Systems: Research is increasingly focused on the use of transition metal catalysts, such as palladium and copper, to facilitate the C-N cross-coupling reactions that are fundamental to the synthesis of diarylamines like this compound. These catalytic methods often offer milder reaction conditions and higher yields compared to traditional methods.

Green Chemistry Approaches: The principles of green chemistry are being applied to minimize the environmental impact of synthesis. This includes the exploration of alternative, less hazardous solvent systems, and in some cases, the development of solvent-free reaction conditions. The goal is to reduce waste and energy consumption.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technique for the production of fine chemicals. The application of microreactor technology to the synthesis of this compound could offer advantages in terms of safety, scalability, and precise control over reaction parameters.

| Synthesis Parameter | Traditional Methods | Emerging Sustainable Routes |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions, often near room temperature |

| Catalysts | May require stoichiometric reagents | Use of highly efficient transition metal catalysts |

| Solvents | Often relies on volatile organic compounds | Exploration of greener solvents or solvent-free conditions |

| Efficiency | Can have moderate to good yields | Often higher yields and better selectivity |

Advanced Computational Modeling for Predicting Structure-Function Relationships

Computational chemistry is becoming an indispensable tool for elucidating the relationship between the molecular structure of this compound and its functional properties. Future research in this domain will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For this compound, DFT can be used to predict its reactivity, spectroscopic properties, and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. This approach can be used to predict the properties of novel this compound derivatives, thereby guiding the synthesis of compounds with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the presence of biological macromolecules. This can be particularly useful for understanding its environmental fate and potential biological interactions.

In-Depth Mechanistic Studies of Biological and Environmental Transformations

A thorough understanding of how this compound is transformed in biological systems and the environment is crucial. Future research will focus on:

Metabolic Pathway Elucidation: Detailed studies are needed to identify the specific enzymes and metabolic pathways responsible for the biotransformation of this compound in various organisms. This includes the characterization of intermediate and final metabolites.

Abiotic Degradation Processes: Research into the abiotic degradation of this compound, such as photolysis (degradation by light) and hydrolysis (reaction with water), is essential for predicting its persistence in the environment.

Microbial Degradation: The role of microorganisms in the breakdown of this compound is a key area of investigation. Identifying microbial strains that can metabolize this compound could lead to the development of bioremediation strategies for contaminated sites.

Design and Synthesis of Next-Generation Functional Materials Based on the Core Structure

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the creation of novel functional materials. Emerging areas of research include:

Organic Electronics: The electron-withdrawing nature of the two nitro groups can be harnessed in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Nonlinear Optical (NLO) Materials: By appropriately modifying the this compound structure with electron-donating groups, it may be possible to create molecules with large second-order NLO properties, which are of interest for applications in telecommunications and optical data processing.

Chemosensors: The dinitroaniline moiety can be incorporated into larger molecular frameworks to create chemosensors capable of selectively detecting specific ions or molecules. The binding of an analyte to the sensor would induce a measurable change in its optical or electronic properties.

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dinitro-N-phenylaniline while minimizing byproduct formation?

- Methodological Answer : Synthesis optimization involves a stepwise nitration process. Begin with N-phenylaniline as the precursor, using a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to ensure regioselective nitration at the 2,6-positions . Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates. Post-reaction, neutralize the mixture with ice-cold NaHCO₃ and isolate the product via vacuum filtration. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove isomers like 2,4-dinitro derivatives . Validate purity via melting point analysis and HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–3 months. Analyze degradation products using GC-MS (electron ionization mode, m/z 50–500) .

- Photostability : Expose samples to UV light (320–400 nm) and monitor via UV-Vis spectroscopy for absorbance shifts indicating nitro group decomposition .

- Humidity Tests : Use desiccators with controlled RH (75%) and assess hygroscopicity via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers design experiments to synthesize and evaluate methylsulfonyl derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- Synthesis : React this compound with methanesulfonyl chloride in anhydrous DCM, using pyridine as a base. Monitor reaction completion via FT-IR (disappearance of NH stretch at ~3400 cm⁻¹) .

- Bioactivity Screening : Test derivatives against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay. Compare IC₅₀ values with parent compound to assess efficacy improvements .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent effects (e.g., electron-withdrawing methylsulfonyl groups) with binding affinity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H, ¹³C) and IR spectra with authenticated standards from NIST or Dr. Ehrenstorfer .

- Sample Purity : Re-examine conflicting studies for impurities (e.g., residual solvents) via headspace GC-MS.

- Contextual Factors : Account for solvent effects (e.g., DMSO vs. CDCl₃) and instrument calibration discrepancies. Publish raw data in open repositories to enable peer validation .

Q. Which environmental analysis methods are most effective for detecting trace this compound in contaminated water systems?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges, eluting with methanol. Concentrate extracts under nitrogen .

- Detection : Employ HPLC-DAD (diode array detector) with a mobile phase of acetonitrile/0.1% formic acid. Confirm identity via LC-QTOF-MS in negative ion mode (exact mass: 259.03 Da) .

- Quantification : Calibrate against certified reference materials (CRMs) from environmental analysis catalogs .

Data Management & Reproducibility

Q. How can researchers reconcile open-data requirements with proprietary constraints in studies involving this compound?

- Methodological Answer :

- Data Anonymization : Share synthetic protocols and spectral data (e.g., via Zenodo) while redacting proprietary catalyst details.

- Controlled Access : Use repositories like EMBL-EBI’s BioStudies, granting access only to verified academic collaborators .

- Metadata Standards : Adopt ISA-Tab format to ensure reproducibility without disclosing sensitive industrial workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.